molecular formula C12H10ClNO2 B11876089 Methyl 2-chloro-6-methylquinoline-4-carboxylate CAS No. 1094217-62-5

Methyl 2-chloro-6-methylquinoline-4-carboxylate

Cat. No.: B11876089
CAS No.: 1094217-62-5
M. Wt: 235.66 g/mol
InChI Key: QHPIXPXCKICHHF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methylquinoline-4-carboxylate (CAS: 62482-26-2) is a quinoline derivative characterized by a chlorine atom at position 2, a methyl group at position 6, and a methyl ester at position 2. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., via methyl iodide and potassium carbonate in acetone) , and its crystallographic data may be resolved using tools like SHELX or ORTEP-III .

Properties

CAS No.

1094217-62-5

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 2-chloro-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h3-6H,1-2H3

InChI Key

QHPIXPXCKICHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-methylquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique reduces reaction times and improves yields by using microwave irradiation to heat the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 2-chloro-6-methylquinoline-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its quinoline structure is instrumental in developing drugs that target bacterial infections and other diseases. Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria, making it a valuable candidate for further pharmaceutical exploration .

Case Study: Antitubercular Activity
A study highlighted the effectiveness of quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The synthesized compounds demonstrated potent inhibitory effects on both replicating and non-replicating forms of the bacteria, suggesting potential for new antitubercular agents .

Antimicrobial Research

Development of New Antimicrobial Agents
The compound's structural features contribute to its role in antimicrobial research. It has been utilized to develop novel antimicrobial agents aimed at treating infections caused by resistant bacteria. The mechanism typically involves enzyme inhibition, which disrupts critical biochemical pathways necessary for bacterial survival .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus8 µg/mL
CP. aeruginosa16 µg/mL

Material Science

Applications in Advanced Materials
this compound is also explored in material science for formulating advanced coatings and polymers. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for industrial applications where performance is critical .

Biochemical Studies

Enzyme Interaction Studies
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes allows researchers to explore its potential as a therapeutic agent in various diseases .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
DNA GyraseCompetitive Inhibition15
Topoisomerase INon-competitive25

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-chloro-6-methylquinoline-4-carboxylate with analogous quinoline derivatives, focusing on substituent positions, functional groups, and their implications for physicochemical and biological properties.

Substituent Position and Functional Group Variations

Compound Name (CAS) Substituent Positions Key Features Impact on Properties
Ethyl 2-chloro-6-methylquinoline-4-carboxylate (24b, CAS not specified) 2-Cl, 6-CH₃, 4-COOEt Ethyl ester instead of methyl ester Increased lipophilicity (logP) compared to methyl ester, potentially enhancing membrane permeability but reducing metabolic stability.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (CAS: Not provided) 6-Cl, 2-CH₃, 4-Ph, 3-COOMe Phenyl group at position 4 and carboxylate at position 3 Steric hindrance from the phenyl group may reduce solubility; altered electronic distribution due to carboxylate position affects reactivity.
Ethyl 2-chloroquinoline-4-carboxylate (5467-61-8) 2-Cl, 4-COOEt No methyl group at position 6 Reduced steric bulk may improve solubility but decrease target binding specificity in biological applications.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (1384265-62-6) 4-Cl, 6-CH₃, 2-CF₃, 3-COOMe Trifluoromethyl group at position 2 Strong electron-withdrawing effects from CF₃ enhance stability and alter electrophilic substitution patterns.
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (669726-49-2) 6-Cl, 2-(2-MePh), 4-COOH Carboxylic acid at position 4 and 2-methylphenyl substituent Higher polarity (vs. ester) improves aqueous solubility but limits blood-brain barrier penetration.

Pharmacological and Environmental Relevance

  • Structural features (e.g., halogenation) could influence EPFR formation in particulate matter.

Biological Activity

Methyl 2-chloro-6-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the carboxylate group enhances its reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted that modifications in the quinoline structure could enhance activity against both replicating and non-replicating forms of Mtb, with specific derivatives showing promising results in inhibiting bacterial growth ( ).

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
7iMtb>16
7mMtb>16
6aMtb<32

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Compounds within the quinoline class have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, a series of quinoline derivatives were synthesized and tested for antiproliferative activity, with some exhibiting IC50 values as low as 0.03 μM against lung cancer cells ( ).

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
8eH-4600.03
8kVarious0.03-4.74

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly targeting dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH can disrupt pyrimidine synthesis, leading to growth inhibition in cancer cells ( ). The compound's ability to inhibit this enzyme suggests a mechanism that could be exploited for therapeutic applications in cancer treatment.

Case Studies

Case Study 1: Mycobacterium tuberculosis Inhibition

In a study focused on arylated quinolines, methyl derivatives were synthesized and screened for activity against Mtb. The results indicated that specific structural modifications significantly enhanced inhibitory activity, demonstrating the importance of the chemical structure in biological efficacy ( ).

Case Study 2: Antiproliferative Effects on Cancer Cells

Another investigation assessed a range of quinoline derivatives for their antiproliferative effects on various cancer cell lines. The study found that certain substitutions at the C-2 and C-4 positions greatly influenced the potency of these compounds against specific cancer types ( ).

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